molecular formula C22H17ClN2O3S B2783237 3-(4-chlorobenzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine CAS No. 895640-60-5

3-(4-chlorobenzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine

Cat. No.: B2783237
CAS No.: 895640-60-5
M. Wt: 424.9
InChI Key: LAJCEWOCMOEVIK-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine is a complex organic compound that belongs to the class of sulfonamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves the coupling of the sulfonylated intermediate with aniline to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of sulfonamide derivatives with different substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antibacterial and antifungal agent.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, the sulfonyl group can interact with proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.

    4-(trifluoromethyl)pyrrolidines containing sulfonyl groups: Studied for their antibacterial properties.

    Chalcone sulfonamide derivatives: Known for their antibacterial and antifungal activities.

Uniqueness

3-(4-chlorobenzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine is unique due to its specific combination of functional groups, which confer a wide range of biological activities. The presence of the quinoline core, methoxy group, and sulfonyl group allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-methoxy-N-phenylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3S/c1-28-17-9-12-20-19(13-17)22(25-16-5-3-2-4-6-16)21(14-24-20)29(26,27)18-10-7-15(23)8-11-18/h2-14H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJCEWOCMOEVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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